molecular formula C19H18N2O3 B5820752 N-{[3-(4-methoxyphenyl)isoxazol-5-yl]methyl}-2-phenylacetamide

N-{[3-(4-methoxyphenyl)isoxazol-5-yl]methyl}-2-phenylacetamide

カタログ番号 B5820752
分子量: 322.4 g/mol
InChIキー: XKBMJINFANYLDP-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-{[3-(4-methoxyphenyl)isoxazol-5-yl]methyl}-2-phenylacetamide, commonly known as MIA-602, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. MIA-602 belongs to the class of isoxazole derivatives and has shown promising results in preclinical studies as an anti-inflammatory and analgesic agent.

作用機序

The exact mechanism of action of MIA-602 is not fully understood, but it is believed to act through the inhibition of inflammatory mediators such as prostaglandins and cytokines. MIA-602 has also been shown to modulate the activity of ion channels and receptors involved in pain signaling, leading to its analgesic effects. Additionally, MIA-602 has been shown to increase the levels of endogenous antioxidants, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
MIA-602 has been shown to have a range of biochemical and physiological effects. In preclinical studies, MIA-602 has been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain. MIA-602 has also been shown to improve cognitive function and reduce oxidative stress in animal models of neurodegenerative diseases. In addition, MIA-602 has been shown to have a favorable safety profile, with no significant adverse effects observed in animal studies.

実験室実験の利点と制限

One of the main advantages of MIA-602 is its potent anti-inflammatory and analgesic effects, which make it a promising candidate for the treatment of chronic pain conditions. In addition, MIA-602 has a favorable safety profile, which is important for the development of new therapeutics. However, one of the limitations of MIA-602 is its limited bioavailability, which may affect its efficacy in clinical settings. Further studies are needed to optimize the formulation and delivery of MIA-602 to enhance its bioavailability and efficacy.

将来の方向性

There are several future directions for the research and development of MIA-602. One area of focus is the optimization of the formulation and delivery of MIA-602 to enhance its bioavailability and efficacy. Another area of focus is the evaluation of the safety and efficacy of MIA-602 in clinical trials, particularly in the treatment of chronic pain conditions and neurodegenerative diseases. Additionally, further studies are needed to elucidate the exact mechanism of action of MIA-602 and to identify potential molecular targets for its therapeutic effects. Overall, the potential therapeutic applications of MIA-602 make it a promising candidate for further research and development.

合成法

The synthesis of MIA-602 involves the reaction of 4-methoxyphenylhydrazine with ethyl 2-phenylacetate to form the intermediate compound, which is then reacted with acetic anhydride and sodium acetate to yield the final product. The synthesis method has been optimized to achieve high yield and purity of MIA-602.

科学的研究の応用

MIA-602 has been extensively studied for its potential therapeutic applications, particularly in the field of pain management. Preclinical studies have shown that MIA-602 has potent anti-inflammatory and analgesic effects, making it a promising candidate for the treatment of chronic pain conditions such as arthritis and neuropathic pain. In addition, MIA-602 has also been shown to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

特性

IUPAC Name

N-[[3-(4-methoxyphenyl)-1,2-oxazol-5-yl]methyl]-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O3/c1-23-16-9-7-15(8-10-16)18-12-17(24-21-18)13-20-19(22)11-14-5-3-2-4-6-14/h2-10,12H,11,13H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKBMJINFANYLDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NOC(=C2)CNC(=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。